molecular formula C15H21N5O5S B2627560 3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide CAS No. 1172743-59-7

3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide

Cat. No.: B2627560
CAS No.: 1172743-59-7
M. Wt: 383.42
InChI Key: ZNCVGGINYSKDGM-UHFFFAOYSA-N
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Description

The compound “3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing an oxygen atom and a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole and pyrimidine rings are aromatic, meaning they have a cyclic cloud of delocalized electrons, which can have significant effects on the compound’s reactivity and properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present in its structure. The isoxazole ring, for example, can participate in a variety of reactions, including cycloadditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isoxazole, pyrimidine, and morpholine rings could affect its solubility, stability, and reactivity .

Scientific Research Applications

Endothelin Receptor Antagonism

Research on compounds structurally similar to 3,5-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)isoxazole-4-sulfonamide has shown their potential as endothelin receptor antagonists. For instance, Murugesan et al. (2003) discovered BMS-207940, a highly potent and orally active ET(A) selective antagonist with excellent bioavailability in rats. This compound showed enhanced potency and selectivity for the ET(A) receptor compared to its predecessors (Murugesan et al., 2003).

Structure-Metabolism Relationships

Humphreys et al. (2003) explored the structure-metabolism relationships of similar endothelin receptor antagonists. They found that small molecular changes in the structure could significantly alter the metabolic stability and disposition of these compounds (Humphreys et al., 2003).

Synthesis and Biological Screening

Several studies have focused on the synthesis and biological screening of compounds with similar structural characteristics. For example, Rahmouni et al. (2014) synthesized novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which could have implications in drug design and development (Rahmouni et al., 2014).

Antibacterial Applications

The antibacterial potential of sulfonamido-based compounds has been explored. Azab et al. (2013) investigated novel heterocyclic compounds containing a sulfonamido moiety for their antibacterial properties (Azab et al., 2013).

Cardiovascular Implications

Isoxazole derivatives have been studied for their cardiovascular effects. McKenna et al. (1988) synthesized and evaluated the cardioactivity of two 4-isoxazolyldihydropyridines, which were found to be effective vasodilators in the Langendorff assay (McKenna et al., 1988).

Synthesis and Herbicidal Activities

Compounds with an isoxazole moiety, similar in structure to this compound, have been synthesized for potential herbicidal applications. Fu-b (2014) described the synthesis of a novel compound with significant inhibitory activity against certain weed species (Fu-b, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds containing isoxazole rings have biological activity and are used in drug discovery .

Future Directions

Future research could explore the synthesis of this compound and similar compounds, their properties, and potential uses. This could include developing more efficient synthetic routes, studying their reactivity, and investigating their potential as pharmaceuticals .

Properties

IUPAC Name

3,5-dimethyl-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O5S/c1-11-15(12(2)25-19-11)26(21,22)18-3-6-24-14-9-13(16-10-17-14)20-4-7-23-8-5-20/h9-10,18H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCVGGINYSKDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCOC2=NC=NC(=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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